molecular formula C10H12INO2 B14131371 Phenylalanine, 3-iodo-alpha-methyl- CAS No. 20846-40-6

Phenylalanine, 3-iodo-alpha-methyl-

Cat. No.: B14131371
CAS No.: 20846-40-6
M. Wt: 305.11 g/mol
InChI Key: RCYLCZQGMUWCBV-UHFFFAOYSA-N
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Description

Phenylalanine, 3-iodo-alpha-methyl- is a synthetic derivative of the amino acid phenylalanine. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the alpha position of the phenylalanine molecule. It is used in various scientific research applications, particularly in the field of nuclear medicine for imaging and diagnostic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, 3-iodo-alpha-methyl- typically involves the iodination of alpha-methyl-phenylalanine. One common method is the electrophilic iodination using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process .

Industrial Production Methods

Industrial production of Phenylalanine, 3-iodo-alpha-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) to ensure the purity of the final product. The radiochemical yield is typically around 90%, with a radiochemical purity greater than 99% .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 3-iodo-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with different oxidation states, while substitution reactions can produce a variety of substituted phenylalanine compounds .

Mechanism of Action

The mechanism of action of Phenylalanine, 3-iodo-alpha-methyl- involves its uptake by specific amino acid transporters in cells. The compound is predominantly transported by the sodium-independent and L-leucine-preferring (L-system) transporter and the alanine-, serine-, and cysteine-preferring (ASC-system) transporter. Once inside the cells, it accumulates in neoplastic tissues, allowing for effective imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylalanine, 3-iodo-alpha-methyl- is unique due to its prolonged retention in gliomas and its potential for therapeutic use after labeling with radioactive iodine. This makes it a promising compound for both diagnostic and therapeutic applications in oncology .

Properties

IUPAC Name

2-amino-3-(3-iodophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYLCZQGMUWCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)I)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309466
Record name 3-Iodo-α-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20846-40-6
Record name 3-Iodo-α-methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20846-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-α-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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